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Compound of Interest

Compound Name: T™M2-115

Cat. No.: B11929447

An In-depth Technical Guide to TM2-115 as a Histone Methyltransferase Inhibitor

Abstract

TM2-115 is a potent, orally bioavailable diaminoquinazoline-based compound that functions as
a histone methyltransferase (HMT) inhibitor. Initially developed as an analog of BIX-01294, a
known inhibitor of the human HMTs G9a and G9a-like protein (GLP), TM2-115 has
demonstrated significant efficacy as a fast-acting antimalarial agent against multiple life-cycle
stages of Plasmodium falciparum, including drug-resistant strains. Its mechanism of action in
the parasite involves the disruption of histone methylation, leading to rapid and irreversible
parasite death. Notably, while its parent compound targets H3K9 methylation in mammalian
cells, the primary observed effect of TM2-115 in P. falciparum is a significant reduction in
histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene
transcription. This suggests a distinct target specificity within the parasite's enzymatic
machinery, positioning TM2-115 and its chemical scaffold as a promising avenue for the
development of novel antimalarial therapeutics with a uniqgue mode of action.

Core Mechanism of Action

TM2-115 is an analog of BIX-01294, a selective inhibitor of the human histone
methyltransferases G9a (also known as EHMT2/KMT1C) and GLP (EHMT1/KMT1D). In
mammalian systems, the G9a/GLP complex is the primary driver for mono- and di-methylation
of histone H3 at lysine 9 (H3K9mel/me2), epigenetic marks critical for transcriptional silencing
and the establishment of heterochromatin.
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However, in the malaria parasite Plasmodium falciparum, the activity of TM2-115 diverges
significantly. Treatment of parasites with TM2-115 or BIX-01294 results in a pronounced and
dose-dependent reduction of H3K4me3 levels, while having a less robust effect on H3K9
methylation. The H3K4me3 mark is a key indicator of active transcription in eukaryotes,
including P. falciparum. The reduction of this mark by TM2-115 is linked to a rapid and
irreversible arrest of parasite growth across all intraerythrocytic stages. This shift in substrate
specificity suggests that TM2-115 interacts with one or more of the ten SET-domain histone
methyltransferases in the parasite (PfSET1-10) that may be structurally distinct from their
human counterparts, although the precise target has not been definitively identified.
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Figure 1: Proposed mechanism of TM2-115 in P. falciparum.

Quantitative Efficacy Data

TM2-115 exhibits potent activity against various strains and life-cycle stages of Plasmodium
parasites, with a notable selectivity index compared to human cell lines.
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Table 1: In Vitro Activity of TM2-115 against Plasmodium

Species
Parasite
Species & Strain(s) ICso0 (NM) Notes Reference(s)
Stage
) Standard drug-
P. falciparum -
3D7 ~100 - 137 sensitive
(Asexual) )
laboratory strain.
Drug-sensitive
) Includes
) lab strains & o
P. falciparum ] artemisinin-
multidrug- <50
(Asexual) ) ] refractory
resistant field ]
] isolates.
isolates
P. falciparum (Ex o Freshly isolated
_ Clinical Isolates 300 - 400 _
Vivo) from patients.
Potency similar
P. vivax (Ex vivo)  Clinical Isolates 300 - 400 to P. falciparum
isolates.
) Inhibition of male
P. falciparum
NF54 20 - 140 gamete
(Gametocytes) .
formation.

Table 2: In Vivo and Cellular Selectivity Data for TM2-115
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Assay Type

Model | Cell
Line

Dose |/ ICso

Effect Reference(s)

In Vivo Efficacy

P. berghei ANKA

(Mouse model)

40 mg/kg (single
i.p. dose)

18-fold reduction

in parasitemia.

In Vivo Efficacy

P. falciparum
(Humanized

mouse model)

75-100 mg/kg
(oral, 4 days)

87-95%
reduction in

parasitemia.

> 22-fold higher

Demonstrates

Cellular Human & Mouse ] o

o ] than parasite selectivity for the
Cytotoxicity Cell Lines ]

ICso0 parasite.

Cellular Human Foreskin Selectivity Index

o _ 5,700 nM
Cytotoxicity Fibroblast (HFF) > 40.
Cellular HepG2 (Human ) o

o ) ) > 10,000 nM High selectivity.
Cytotoxicity liver carcinoma)

Experimental Protocols

The characterization of TM2-115 involves a series of standardized in vitro and in vivo assays.

In Vitro Culture and Synchronization of P. falciparum

o Culture Maintenance: Asexual P. falciparum parasites (e.g., 3D7 or NF54 strains) are

maintained in continuous culture using human O+ erythrocytes at a 5% hematocrit in RPMI-

1640 medium supplemented with AlbuMAX | or human serum, hypoxanthine, and

gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% COz, 5% Oz,

90% N&2).

e Synchronization: To obtain stage-specific parasite populations, cultures are synchronized. A

common method involves treating the culture with a 5% D-sorbitol solution, which selectively

lyses erythrocytes infected with mature trophozoites and schizonts, leaving only ring-stage

parasites. This treatment is repeated at 48-hour intervals to maintain tight synchrony.

In Vitro Antimalarial Activity Assay (SYBR Green )
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o Plate Preparation: Synchronized ring-stage parasites are diluted to ~0.5-1% parasitemia and
2% hematocrit. 96-well plates are prepared with serial dilutions of TM2-115.

 Incubation: The parasite culture is added to the plates and incubated for 72 hours under
standard culture conditions.

e Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis
buffer containing the fluorescent DNA-binding dye SYBR Green | is then added to each well.

e Quantification: Fluorescence, which is proportional to the amount of parasite DNA and thus
parasite growth, is measured using a fluorescence plate reader. ICso values are calculated
by fitting the dose-response data to a sigmoidal curve.

Histone Extraction and Western Blot Analysis

» Parasite Collection: A tightly synchronized, high-parasitemia culture is treated with TM2-115
(e.g., 1 puM for 12 hours) alongside a DMSO vehicle control. Parasites are liberated from host
erythrocytes by saponin lysis.

o Histone Extraction: Histones are extracted from the parasite pellet using an acid extraction
protocol. The pellet is resuspended in 0.2N HCI and rotated overnight at 4°C. Cellular debris
is removed by centrifugation, and the supernatant containing histones is collected.

e Western Blotting: Extracted histones are separated by SDS-PAGE on a high-percentage gel
and transferred to a nitrocellulose membrane (0.2 um pore size is recommended for small
proteins). The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with
primary antibodies specific for histone modifications of interest (e.g., anti-H3K4me3, anti-H

 To cite this document: BenchChem. [TM2-115 as a histone methyltransferase inhibitor].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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